molecular formula C15H17NO3 B11176451 4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl acetate

4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl acetate

Cat. No.: B11176451
M. Wt: 259.30 g/mol
InChI Key: WBVRFLXJTMPEAM-UHFFFAOYSA-N
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Description

4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl acetate is an organic compound with a complex structure that includes both carbamoyl and acetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl acetate typically involves multiple steps. One common method includes the reaction of phenyl acetate with bis(prop-2-EN-1-YL)carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.

    Reduction: Reduction can yield alcohols or amines, depending on the specific conditions.

    Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl benzoate
  • 4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl methacrylate

Uniqueness

4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain molecular targets.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

[4-[bis(prop-2-enyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H17NO3/c1-4-10-16(11-5-2)15(18)13-6-8-14(9-7-13)19-12(3)17/h4-9H,1-2,10-11H2,3H3

InChI Key

WBVRFLXJTMPEAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N(CC=C)CC=C

Origin of Product

United States

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